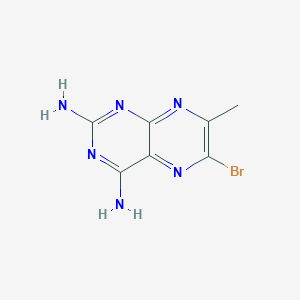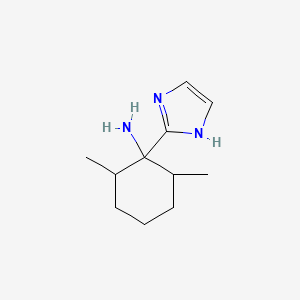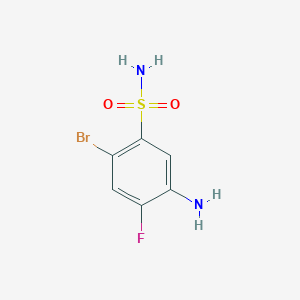
N-(1-ethylpropyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)cycloheptanamine is a chemical compound with the molecular formula C12H25N. It is a secondary amine, characterized by the presence of a cycloheptane ring substituted with an N-(1-ethylpropyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)cycloheptanamine typically involves the alkylation of cycloheptanamine with 1-bromo-2-methylpropane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ethylpropyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-ethylpropyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
N-(1-ethylpropyl)cycloheptanamine can be compared with other similar compounds, such as:
Cycloheptanamine: Lacks the N-(1-ethylpropyl) substitution, resulting in different chemical properties and reactivity.
N-(1-ethylpropyl)cyclohexanamine: Contains a cyclohexane ring instead of a cycloheptane ring, leading to variations in steric and electronic effects.
N-(1-ethylpropyl)cyclooctanamine: Features a larger cyclooctane ring, which may influence its conformational flexibility and interactions with targets
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Eigenschaften
CAS-Nummer |
915920-59-1 |
|---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
N-pentan-3-ylcycloheptanamine |
InChI |
InChI=1S/C12H25N/c1-3-11(4-2)13-12-9-7-5-6-8-10-12/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
GBRBSIOOKRVTQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)

![1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13227914.png)
![tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13227920.png)


![2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)

![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)



